Indomethacin Farnesil (IMF) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of Indomethacin (IND). [] It is classified as a tissue-selective analgesic and anti-inflammatory agent. [] In scientific research, IMF is primarily utilized to study inflammatory processes, particularly in the context of rheumatoid arthritis (RA). []
A key chemical reaction involving Indomethacin Farnesil is its hydrolysis to Indomethacin. This transformation occurs primarily within the synovial fluid of inflamed joints. [] The ratio of IND/IMF in synovial fluid remains relatively constant and at a higher level compared to serum, suggesting efficient conversion at the target site. []
The mechanism of action of Indomethacin Farnesil stems from its conversion to Indomethacin. Indomethacin inhibits cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. [] The farnesyl moiety in IMF enhances its penetration into inflamed tissues, particularly synovial joints, resulting in a localized analgesic and anti-inflammatory effect. []
Rheumatoid Arthritis Research: Indomethacin Farnesil is primarily investigated for its potential in treating rheumatoid arthritis. [] Studies focus on its pharmacokinetics in RA patients, demonstrating its accumulation in synovial fluid after oral administration. [] Research suggests a good intra-articular transformation of IMF to IND in inflamed joints of RA patients, contributing to its therapeutic effect. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0